Acide 4-(propylsulfonyl)phénylboronique

Vue d'ensemble

Description

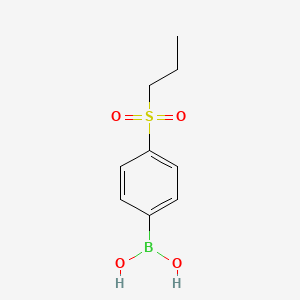

4-(Propylsulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C9H13BO4S. It is a boronic acid derivative that features a phenyl ring substituted with a propylsulfonyl group and a boronic acid functional group. This compound is of interest due to its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Applications De Recherche Scientifique

4-(Propylsulfonyl)phenylboronic acid has diverse applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Materials Science: Incorporated into polymers and materials for enhanced properties.

Biochemistry: Utilized in the development of enzyme inhibitors and as a tool for protein modification.

Medicinal Chemistry: Investigated for its potential in drug development due to its ability to interact with biological molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylsulfonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production methods for 4-(Propylsulfonyl)phenylboronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Propylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Substitution: The propylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Phenyl Alkenes: Formed in Suzuki-Miyaura coupling reactions.

Phenols: Formed in oxidation reactions.

Mécanisme D'action

The mechanism of action of 4-(Propylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing technologies . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the propylsulfonyl group and is commonly used in organic synthesis.

4-(Methanesulfonyl)phenylboronic Acid: Similar structure but with a methanesulfonyl group instead of a propylsulfonyl group.

Uniqueness

4-(Propylsulfonyl)phenylboronic acid is unique due to the presence of the propylsulfonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable tool in medicinal chemistry and materials science.

Activité Biologique

4-(Propylsulfonyl)phenylboronic acid is an organoboron compound that has gained attention in medicinal chemistry and materials science due to its unique structural properties and biological activities. This compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a propylsulfonyl group. The presence of the propylsulfonyl moiety enhances the compound's solubility and reactivity, making it a valuable building block for various synthetic applications, including drug development and glucose sensing.

Boronic acids, including 4-(propylsulfonyl)phenylboronic acid, are known for their ability to interact with diols and sugars. This interaction occurs through the formation of boronate esters, which can be exploited in designing glucose-responsive materials. The binding affinity of boronic acids to diols varies significantly based on structural modifications, influencing their biological interactions and potential therapeutic applications .

1. Glucose Sensing

4-(Propylsulfonyl)phenylboronic acid has been investigated for its role in glucose sensing applications. The compound forms stable complexes with glucose and other diols, which is crucial for developing sensitive glucose sensors. Studies have shown that modifications to the boronic acid structure can significantly affect binding affinities, thus impacting sensor performance .

2. Anticancer Activity

Research has demonstrated that phenylboronic acids can be utilized in the formulation of nanocomplexes for drug delivery systems. For instance, a study reported the creation of self-assembled nanostructures incorporating doxorubicin (DOX), where 4-(propylsulfonyl)phenylboronic acid played a role in targeting tumor cells effectively. These nanocomplexes exhibited enhanced anti-cancer effects compared to free DOX, showcasing the potential of boronic acids in cancer therapy .

Comparative Analysis

To better understand the biological activity of 4-(propylsulfonyl)phenylboronic acid, it is useful to compare it with other similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(Methylsulfonyl)phenylboronic acid | Contains a methylsulfonyl group | Moderate binding affinity for glucose |

| 4-(Fluorosulfonyl)phenylboronic acid | Fluorosulfonic group increases reactivity | Enhanced anticancer properties |

| 3-(Propylsulfonyl)phenylboronic acid | Sulfonic group at meta position | Variable activity depending on substitution |

| 2-(Propylsulfonyl)phenylboronic acid | Sulfonic group at ortho position | Influences sterics and selectivity in reactions |

Case Studies

- Glucose-Sensitive Drug Delivery Systems : A study developed polymer-based gels incorporating phenylboronic acids that exhibited glucose-triggered drug release properties. These gels demonstrated significant potential for self-regulated insulin delivery systems .

- Nanocomplexes for Cancer Therapy : In vivo studies showed that nanocomplexes formed with 4-(propylsulfonyl)phenylboronic acid and DOX significantly improved targeting efficiency and therapeutic outcomes compared to free drug administration .

Propriétés

IUPAC Name |

(4-propylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRPDLRKXOTPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681577 | |

| Record name | [4-(Propane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-34-2 | |

| Record name | B-[4-(Propylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Propane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.